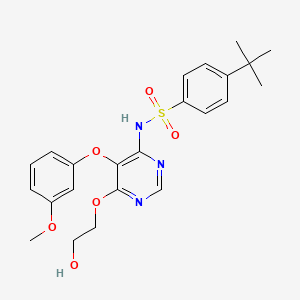
Salicyl-AMS
描述
作用机制
生化分析
Biochemical Properties
Salicyl-AMS functions as an inhibitor of salicylate adenylation enzymes, specifically targeting the enzyme MbtA involved in the biosynthesis of mycobactin, a siderophore essential for iron acquisition in Mycobacterium tuberculosis . By mimicking the reaction intermediate salicyl-AMP, this compound effectively inhibits the biochemical activity of MbtA, thereby disrupting siderophore production and bacterial growth .
Cellular Effects
This compound has been shown to significantly impact various cellular processes in bacterial cells. It inhibits the production of siderophores, which are critical for iron acquisition and bacterial survival . This inhibition leads to a reduction in bacterial growth and viability. Additionally, this compound affects cell signaling pathways related to iron metabolism and gene expression associated with siderophore biosynthesis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of the enzyme MbtA, where it mimics the natural substrate salicyl-AMP . This binding inhibits the enzyme’s activity, preventing the adenylation of salicylate and subsequent steps in siderophore biosynthesis . The inhibition of MbtA by this compound results in decreased production of mycobactin, ultimately affecting the bacterium’s ability to acquire iron .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its inhibitory activity against MbtA . Long-term studies have shown that this compound can lead to sustained inhibition of siderophore production and bacterial growth, with no significant degradation observed over extended periods .
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of this compound vary with different dosages. At lower doses, this compound effectively inhibits siderophore production without causing significant toxicity . At higher doses, some adverse effects have been observed, including potential toxicity and disruption of normal cellular functions . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in the metabolic pathway of siderophore biosynthesis, specifically targeting the enzyme MbtA . By inhibiting MbtA, this compound disrupts the conversion of salicylate to salicyl-AMP, a key step in the biosynthesis of mycobactin . This disruption affects the overall metabolic flux of siderophore production and iron acquisition in Mycobacterium tuberculosis .
Transport and Distribution
Within bacterial cells, this compound is transported and distributed to the cytoplasm, where it interacts with the enzyme MbtA . The compound’s distribution is facilitated by its ability to mimic the natural substrate salicyl-AMP, allowing it to effectively reach and inhibit the target enzyme . This targeted distribution ensures that this compound exerts its inhibitory effects specifically on siderophore biosynthesis .
Subcellular Localization
This compound localizes to the cytoplasm of bacterial cells, where it interacts with the enzyme MbtA . The compound’s subcellular localization is crucial for its inhibitory activity, as it needs to reach the active site of MbtA to exert its effects . This localization is facilitated by the compound’s structural similarity to the natural substrate, allowing it to effectively target and inhibit the enzyme .
准备方法
水杨酰-AMS 的合成涉及一个多步骤过程,从市售的腺苷 2',3'-丙酮化物开始。 合成通过三个主要步骤进行,然后进行两步盐形成过程,以其钠盐的形式得到水杨酰-AMS . 该合成的总产率约为 11.6% . 合成路线包括以下步骤:
- 腺苷的丙酮化保护。
- 与水杨酸衍生物偶联。
- 脱保护和纯化。
- 钠盐的形成。
化学反应分析
水杨酰-AMS 经历各种化学反应,包括:
氧化: 水杨酰-AMS 在特定条件下可以被氧化形成不同的衍生物。
还原: 还原反应可以改变水杨酰-AMS 中存在的官能团。
取代: 水杨酰-AMS 可以发生取代反应,特别是在磺酰胺基团处。
这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂 . 这些反应形成的主要产物取决于所使用的特定条件和试剂。
科学研究应用
水杨酰-AMS 具有广泛的科学研究应用:
化学: 用作研究酶抑制和反应机理的工具。
生物学: 研究其在抑制细菌铁载体生物合成中的作用,这对细菌获取铁至关重要.
工业: 在开发新型抗生素和抗菌剂方面具有潜在应用.
相似化合物的比较
水杨酰-AMS 与其他类似化合物相比是独一无二的,因为它对水杨酸腺苷酸化酶具有特异性抑制作用。类似的化合物包括:
腺苷衍生物: 这些化合物在结构上具有相似性,但可能没有相同的抑制效力。
水杨酸衍生物: 这些化合物具有相似的官能团,但生物活性不同。
其他基于磺酰胺的抑制剂: 这些化合物可能抑制不同的酶或途径 .
属性
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-(2-hydroxybenzoyl)sulfamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O8S/c18-14-11-15(20-6-19-14)23(7-21-11)17-13(26)12(25)10(31-17)5-30-32(28,29)22-16(27)8-3-1-2-4-9(8)24/h1-4,6-7,10,12-13,17,24-26H,5H2,(H,22,27)(H2,18,19,20)/t10-,12-,13-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SABYITLYKSVAAD-CNEMSGBDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NS(=O)(=O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NS(=O)(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301345783 | |
| Record name | 5'-O-[(2-Hydroxybenzoyl)sulfamoyl]adenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301345783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863238-55-5 | |
| Record name | 5'-O-[(2-Hydroxybenzoyl)sulfamoyl]adenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301345783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


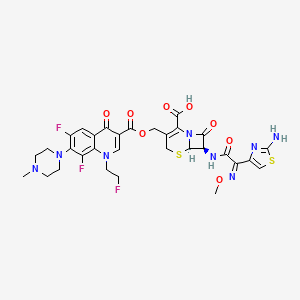
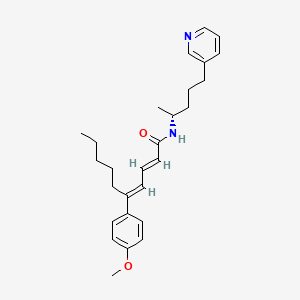
![(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[4-(3-carboxy-1-cyclopropyl-6-fluoro-4-oxoquinolin-7-yl)piperazine-1-carbonyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1680669.png)
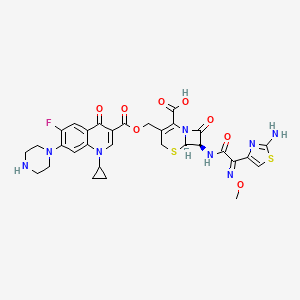
![(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[6,8-difluoro-1-(2-fluoroethyl)-4-oxo-7-piperazin-1-ylquinoline-3-carbonyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1680672.png)

![(6R,7R)-7-[[(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-[1-[2-(3,4-dihydroxybenzoyl)hydrazinyl]-2-methyl-1-oxopropan-2-yl]oxyiminoacetyl]amino]-3-[[4-(3-carboxy-1-cyclopropyl-6-fluoro-4-oxoquinolin-7-yl)piperazin-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1680674.png)

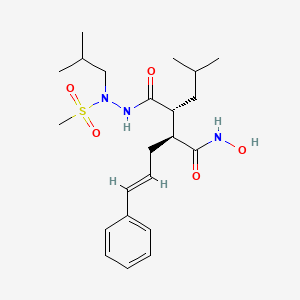
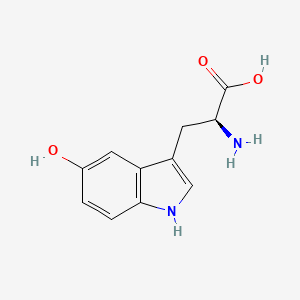
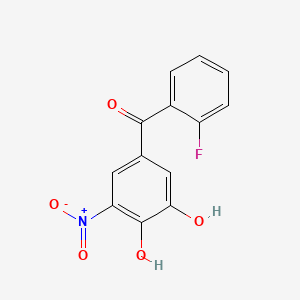
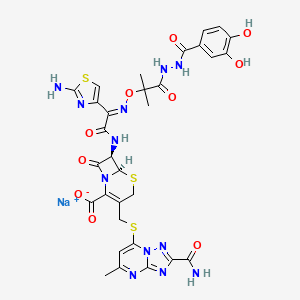
![4-[3-(2,6-Dimethylpyridin-4-yl)phenyl]-7-methyl-8-(trifluoromethyl)-1,3-dihydro-1,5-benzodiazepin-2-one](/img/structure/B1680687.png)
